4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid
Overview
Description
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid is an organic compound that features a pyridine ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and benzoic acid derivatives, such as 4-(4-pyridinyl)benzoic acid and 4-(3-pyridinyl)benzoic acid .
Uniqueness
The uniqueness of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-10-13(8-9-18-14)11-4-6-12(7-5-11)15(20)21/h4-10H,1-3H3,(H,20,21)(H,18,19,22) |
InChI Key |
AKJRAPRAIXDSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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